molecular formula C169H278N54O48S8 B612411 Agitoxin-2 CAS No. 168147-41-9

Agitoxin-2

Cat. No. B612411
CAS RN: 168147-41-9
M. Wt: 4090.87
InChI Key: MNSSWZUIQUJZTG-UHFFFAOYSA-N
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Description

Agitoxin-2 (AgTx2) is a K+ channel inhibitor, with IC50 values of 201 pM and 144 pM for mK V 1.3 and mK V 1.1, respectively . It is a peptide consisting of 38 amino acid residues .


Molecular Structure Analysis

The structure of Agitoxin-2 was solved using solution NMR methods. The structure consists of a triple-stranded antiparallel β-sheet and a single helix covering one face of the β-sheet. The cysteine side chains connecting the β-sheet and the helix form the core of the molecule .


Chemical Reactions Analysis

Agitoxin-2 binds to the K+ channel from outside the cell membrane, blocking the K+ channel pore and inhibiting K+ permeation . The binding dynamics of Agitoxin-2 to the KcsA channel have been observed using high-speed atomic force microscopy .


Physical And Chemical Properties Analysis

Agitoxin-2 is a white lyophilized solid . It has a molecular weight of 4090.87 and a formula of C169H278N54O48S8 . The solubility of Agitoxin-2 is in water and saline buffer .

Scientific Research Applications

Potassium Channel Blocker

Agitoxin-2 is a potent blocker of potassium channels . It binds to the extracellular vestibule of the Shaker-related K+ channels through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions . This blocking action can lead to many physiological dysfunctions .

Research on Gating Behavior of Ion Channels

The binding dynamics of Agitoxin-2 to ion channels can help in understanding the gating behavior of these channels . This is particularly important as inappropriate permeation of ions due to errors in the gating of these channels can lead to dysregulation of the membrane potential, resulting in critical dysfunction of cells .

Study of Autoimmune Diseases

Agitoxin-2 has high affinity and selectivity for the binding site of Kv1.3 channel, which is involved in the pathogenesis of various diseases, primarily of autoimmune origin . Therefore, it can be used in the study and potential treatment of such diseases .

Development of Fluorescent Probes

N-terminally green fluorescent protein (GFP)-tagged Agitoxin-2 (GFP-L2-AgTx2) has been developed, which can be used as a fluorescent probe to search for Kv1.3 pore blockers among individual compounds and in complex mixtures . It can also be used to measure blocker affinities, and to visualize Kv1.3 distribution at the plasma membrane of Kv1.3-expressing cells .

Understanding Binding Dynamics

From images of repeated binding and dissociation of Agitoxin-2 to the channel, single-molecule kinetic analyses revealed that the affinity of the channel for Agitoxin-2 increased during persistent binding and decreased during persistent dissociation . This can provide insights into the binding dynamics of toxins to ion channels .

Development of Selective Ligands

The binding profiles of fluorescent protein—peptide blocker chimeras to Kv1 channels depend on the type of fluorescent protein and its position in the designed chimera . This can lead to the development of selective ligands of certain channels .

Mechanism of Action

Target of Action

Agitoxin-2 (AgTx2) is a peptide found in the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus. It primarily targets the Kv1.3 voltage-gated potassium channels . These channels play a crucial role in regulating membrane potential and calcium signaling in human effector memory T cells, which are key mediators of autoimmune diseases such as multiple sclerosis, type 1 diabetes, and rheumatoid arthritis .

Mode of Action

AgTx2 acts as a potent blocker of Kv1.3 channels . It binds to the extracellular vestibule of the Shaker-related K+ channels through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions . This binding blocks the K+ channel pore and inhibits K+ permeation . The binding dynamics of AgTx2 to the KcsA channel have been observed using high-speed atomic force microscopy . Single-molecule kinetic analyses revealed that the affinity of the channel for AgTx2 increased during persistent binding and decreased during persistent dissociation .

Biochemical Pathways

The binding of AgTx2 to the Kv1.3 channels affects the permeation of specific ion species via their transmembrane pore with gating . This inappropriate permeation of ions can lead to dysregulation of the membrane potential, resulting in critical dysfunction of cells .

Pharmacokinetics

It’s known that the affinity of the kv13 channel for AgTx2 increases during persistent binding and decreases during persistent dissociation . This suggests that the bioavailability of AgTx2 may be influenced by its binding dynamics.

Result of Action

The primary result of AgTx2’s action is the inhibition of Kv1.3 channels, leading to the blocking of K+ permeation . This can cause many physiological dysfunctions, particularly in the context of autoimmune diseases where Kv1.3 channels play a crucial role .

Action Environment

The action of AgTx2 can be influenced by various environmental factors. For instance, the binding dynamics of AgTx2 to the Kv1.3 channels can be affected by changes in the membrane voltage and membrane tension . .

Future Directions

High-speed atomic force microscopy (HS-AFM) has been used to observe the binding dynamics of Agitoxin-2 to the KcsA channel . This technique could be used in the future to study the binding dynamics of other toxins. Additionally, N-terminally green fluorescent protein (GFP)-tagged Agitoxin-2 has been developed, which could be used for visualization of molecular processes and functions in preclinical models, as well as clinical studies .

properties

IUPAC Name

6-amino-2-[[1-[2-[[47-[[2-[[2-[[4-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-butan-2-yl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-(1-hydroxyethyl)-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSSWZUIQUJZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C169H278N54O48S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4091 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary target of Agitoxin-2 and how does it exert its effects?

A1: Agitoxin-2 (AgTx2) is a potent peptide blocker of voltage-gated potassium channels, primarily targeting the Kv1.3 subtype. [, , ] It physically obstructs the channel pore, preventing potassium ion flow across the cell membrane. [, , ] This blockade leads to altered neuronal excitability, immune cell activation, and other physiological processes. [, , , , ]

Q2: Could you elaborate on the specific interactions between Agitoxin-2 and the Kv1.3 channel?

A2: AgTx2 binds to the outer vestibule of the Kv1.3 channel, interacting with residues in the pore region. [, , ] This interaction involves a network of hydrophobic contacts, hydrogen bonds, and salt bridges. [, ] Specifically, key residues like Arg24, Lys27, and Arg31 on AgTx2's β-sheet play crucial roles in binding to the channel. []

Q3: How does the binding of AgTx2 to the Kv1.3 channel affect its kinetics?

A3: High-speed atomic force microscopy (HS-AFM) studies have revealed that AgTx2 binding to the KcsA channel, a model for Kv channels, follows an induced-fit pathway. [, ] This means the channel undergoes conformational changes upon AgTx2 binding, leading to a higher affinity state. This induced-fit mechanism significantly accelerates the binding process. [, ]

Q4: Beyond Kv1.3, are there other potassium channels targeted by AgTx2?

A4: While AgTx2 exhibits highest affinity for Kv1.3, it can also block other Kv1 family channels, albeit with lower potency. These include Kv1.1, Kv1.2, and Kv1.6. [, , , , , ] The specific amino acid residues within the channel pore region contribute to the observed differences in binding affinity. [, ]

Q5: What is the structural information available for Agitoxin-2?

A5: AgTx2 is a 38-amino acid peptide with three disulfide bridges, contributing to its compact structure. [, , ] Its three-dimensional structure, determined through NMR spectroscopy, reveals a triple-stranded antiparallel β-sheet and a single α-helix. [] The cysteine residues involved in disulfide bond formation are crucial for the stability of this fold. []

Q6: Have any studies explored modifying the structure of Agitoxin-2 and what are the implications?

A6: Researchers have explored creating chimeric peptides by combining segments of AgTx2 with other scorpion toxins like Maurotoxin (MTX). [] For instance, the AgTx2-MTX chimera displayed altered disulfide bond patterns and exhibited higher potency against the Kv1.2 channel compared to the parent toxins. [] These findings highlight the potential for engineering novel channel blockers with tailored selectivity profiles.

Q7: Can Agitoxin-2 be tagged with fluorescent proteins, and what are the benefits of doing so?

A7: Yes, researchers have successfully tagged AgTx2 with fluorescent proteins like GFP at either the N- or C-terminus. [, , ] Interestingly, N-terminal tagging with GFP enhanced AgTx2's selectivity for the Kv1.3 channel while retaining its high affinity. [] These fluorescent conjugates offer a valuable tool for visualizing Kv1.3 channel localization and studying ligand binding in living cells. [, ]

Q8: Are there any computational models available for studying AgTx2-channel interactions?

A9: Yes, researchers have employed molecular modeling and docking simulations to investigate the interaction of AgTx2 with Kv1.3 and other potassium channels. [, , , ] These computational approaches provide valuable insights into the binding modes, key interacting residues, and structural features that govern the toxin's selectivity and affinity. [, , ]

Q9: What is the significance of studying Agitoxin-2 and Kv1.3 channels in a broader biological context?

A10: Kv1.3 channels play crucial roles in various physiological processes, including immune cell activation, insulin secretion, and neuronal signaling. [, , , ] AgTx2, as a potent and selective Kv1.3 channel blocker, has emerged as a valuable tool for investigating the role of these channels in health and disease. [, , , , , ] Moreover, understanding the structure-activity relationship of AgTx2 and its interactions with Kv channels could pave the way for developing novel therapeutics for autoimmune diseases, neurological disorders, and other conditions. [, , , ]

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